

# Physical and chemical characteristics of Hydroxy-PEG3-Ms

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## Compound of Interest

Compound Name: Hydroxy-PEG3-Ms

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An In-depth Technical Guide to **Hydroxy-PEG3-Ms** (Mesylate) and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Hydroxy-PEG3-Ms** (2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate), a heterobifunctional linker molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. We will delve into its properties, synthesis, and applications, with a focus on its utility in creating advanced therapeutics.

## Core Properties and Structure

**Hydroxy-PEG3-Ms** is characterized by a discrete three-unit polyethylene glycol (PEG) chain, which is flanked by a terminal hydroxyl (-OH) group and a methanesulfonyl (-OMs) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this molecule a valuable tool for conjugation.

## Physical and Chemical Characteristics

The fundamental physicochemical properties of **Hydroxy-PEG3-Ms** are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

Property	Value	Source
Chemical Name	2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate	[1]
Synonyms	Hydroxy-PEG3-Mes, triethylene glycol monomesylate	[1]
CAS Number	139115-89-2	[1]
Molecular Formula	C7H16O6S	[1]
Molecular Weight	228.266 g/mol	[1]
Appearance	Colorless liquid	
Solubility	Soluble in water and many organic solvents	
Polar Surface Area (PSA)	90.44 Å²	
LogP	0.06890	
Storage Conditions	-20°C	

## Experimental Protocols

### Synthesis of Hydroxy-PEG3-Ms

A common synthetic route to **Hydroxy-PEG3-Ms** involves the mesylation of triethylene glycol.

Objective: To synthesize 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate from triethylene glycol.

Materials:

- Triethylene glycol (2,2'-[1,2-ethanediylbis(oxy)]bisethanol)
- Methanesulfonyl chloride

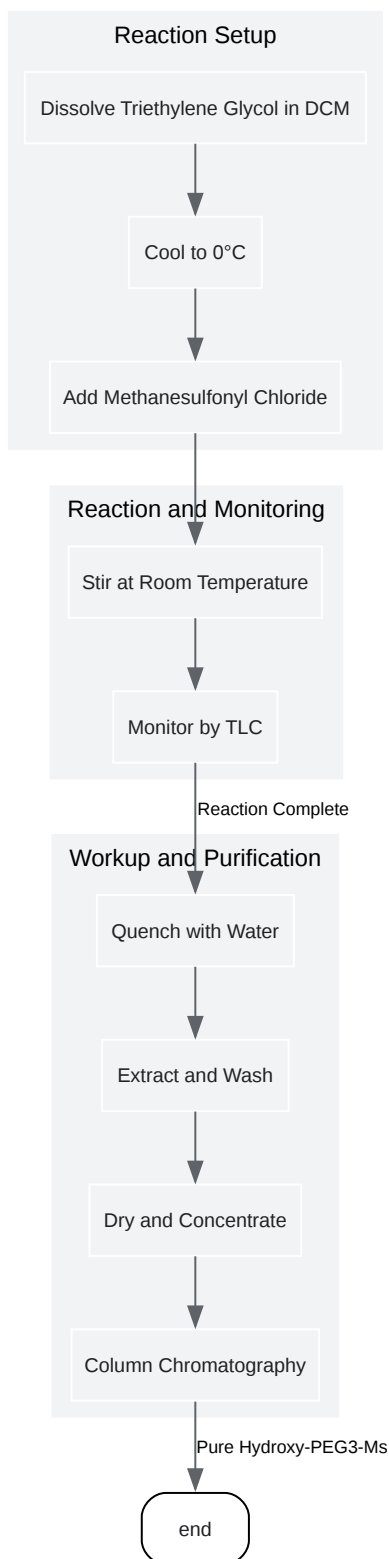
- Dichloromethane (DCM)
- Silver(I) oxide (optional, as a base)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
- Cool the solution to 0°C in an ice bath.
- Slowly add methanesulfonyl chloride (1 equivalent) to the stirred solution. If required, a non-nucleophilic base like triethylamine or silver(I) oxide can be used to scavenge the HCl byproduct.
- Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Separate the organic layer and wash it with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **Hydroxy-PEG3-Ms**.

A general workflow for the synthesis is depicted below.

## Synthesis Workflow for Hydroxy-PEG3-Ms

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **Hydroxy-PEG3-Ms**.

## Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of **Hydroxy-PEG3-Ms**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Hydroxy-PEG3-Ms**.
- Methodology:
  - $^1\text{H}$  NMR (Proton NMR): A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) and analyzed. The chemical shifts, integration, and splitting patterns of the proton signals are used to confirm the presence and connectivity of the various  $\text{CH}_2$ ,  $\text{OH}$ , and  $\text{CH}_3$  protons.
  - $^{13}\text{C}$  NMR (Carbon NMR): This analysis provides information about the carbon skeleton of the molecule, further confirming its structure.

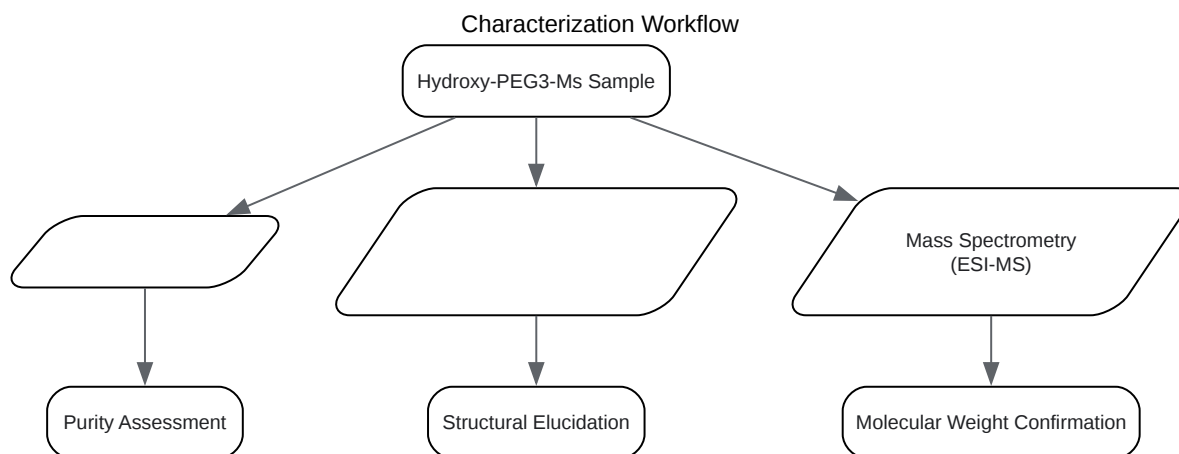
### 2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **Hydroxy-PEG3-Ms**.
- Methodology: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which should correspond to its calculated molecular weight.

### 3. High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of a sample of **Hydroxy-PEG3-Ms**.
- Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile) is used to elute the compound. The purity is determined by the percentage of the main peak area relative to the total peak area.

The general workflow for the characterization of **Hydroxy-PEG3-Ms** is illustrated below.



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Caption: Workflow for the characterization of **Hydroxy-PEG3-Ms**.

## Applications in Drug Development

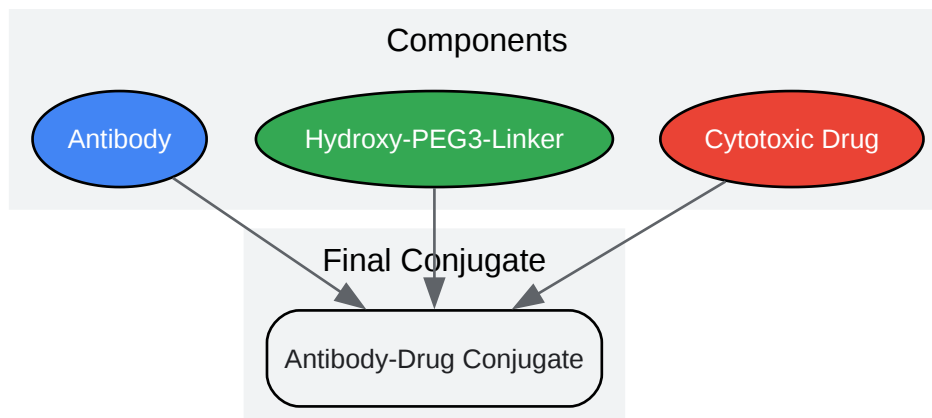
The bifunctional nature of **Hydroxy-PEG3-Ms**, with a hydroxyl group for further modification and a mesylate group for conjugation, makes it a versatile linker in drug development. Its primary applications are in bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecules.

## Role in Bioconjugation

**Hydroxy-PEG3-Ms** can be used to covalently link two different molecules. For instance, the mesylate group can be displaced by a nucleophile (e.g., an amine or thiol) on a drug molecule, while the hydroxyl group can be derivatized to react with a biomolecule, such as an antibody.

Below is a diagram illustrating the general principle of using a PEG linker in the formation of an Antibody-Drug Conjugate.

## General Principle of ADC Formation



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Caption: Use of a PEG linker in Antibody-Drug Conjugate (ADC) formation.

## Conclusion

**Hydroxy-PEG3-Ms** is a valuable heterobifunctional linker for applications in drug development and bioconjugation. Its well-defined structure, conferred hydrophilicity, and reactive mesylate group provide a versatile platform for the synthesis of complex biomolecules like ADCs and PROTACs. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this important chemical tool. As the field of targeted therapeutics continues to grow, the utility of precisely engineered linkers like **Hydroxy-PEG3-Ms** is expected to increase.

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## References

- 1. Hydroxy-PEG3-Mes | lookchem [lookchem.com]
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